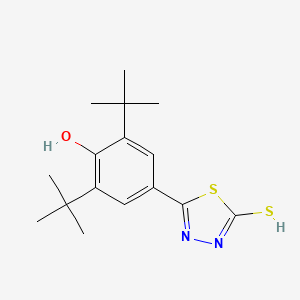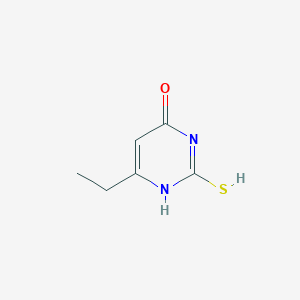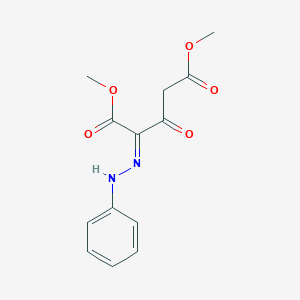![molecular formula C13H12ClN3O4 B7787464 5-[[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B7787464.png)
5-[[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “5-[[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound with the identifier “5-[[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione” typically involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. One common synthetic route includes the reaction of an aldehyde-containing reactive hydrogen with an epoxy resin to form an aldehyde group-containing epoxy derivative. This intermediate is then reacted with a primary amine under specific conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of the compound with the identifier “this compound” may involve large-scale chemical reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound with the identifier “5-[[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group in the molecule with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of the compound with the identifier “this compound” include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of the compound with the identifier “this compound” depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce hydrogenated compounds. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Scientific Research Applications
The compound with the identifier “5-[[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, such as its ability to modulate specific biological pathways.
Mechanism of Action
The mechanism of action of the compound with the identifier “5-[[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione” involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, thereby modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Properties
IUPAC Name |
5-[[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O4/c1-16-11(19)9(12(20)17(2)13(16)21)4-8-3-7(6-15-8)10(18)5-14/h3-4,6,15H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTROZTYKGXSVLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=CN2)C(=O)CCl)C(=O)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C(=CC2=CC(=CN2)C(=O)CCl)C(=O)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl N-{2-cyano-2-[2-(3-methoxyphenyl)hydrazono]acetyl}carbamate](/img/structure/B7787387.png)
![7-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine](/img/structure/B7787401.png)
![3-[(4-chlorophenyl)hydrazinylidene]pentane-2,4-dione](/img/structure/B7787409.png)
![3-[[3-(trifluoromethyl)phenyl]hydrazinylidene]pentane-2,4-dione](/img/structure/B7787412.png)
![2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydro-1H-quinazolin-4-one](/img/structure/B7787422.png)
![2-[(4-chlorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-1H-quinazolin-4-one](/img/structure/B7787425.png)


![8H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B7787453.png)
![4-[(2E)-2-[(2H-1,3-benzodioxol-4-yl)methylidene]-2-cyanoacetyl]benzonitrile](/img/structure/B7787471.png)
![4-[2-(3-chlorophenyl)hydrazinyl]pyrazol-3-one](/img/structure/B7787478.png)
![4-[2-(2-chlorophenyl)hydrazinyl]pyrazol-3-one](/img/structure/B7787481.png)

![5-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B7787491.png)
